Heptafluorobutyric acid

Catalog No.
S539035
CAS No.
375-22-4
M.F
C4HF7O2
M. Wt
214.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluorobutyric acid

CAS Number

375-22-4

Product Name

Heptafluorobutyric acid

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoic acid

Molecular Formula

C4HF7O2

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)

InChI Key

YPJUNDFVDDCYIH-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

heptafluorobutyric acid, perfluorobutanoic acid, perfluorobutyrate, perfluorobutyric acid, perfluorobutyric acid, potassium salt, perfluorobutyric acid, silver (1+) salt, perfluorobutyric acid, sodium salt

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O

Description

The exact mass of the compound Heptafluorobutyric acid is 213.99 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 820. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent and Reference Standard

  • Solvent

    Due to its high stability, non-flammability, and unique solvent properties, HFBA is employed in various scientific studies. It can dissolve nonpolar and polar compounds, making it useful in analytical chemistry and material science research [].

  • Reference Standard

    HFBA's well-defined structure and properties make it a valuable reference standard in environmental and biological studies. Researchers use it to calibrate instruments for detecting PFAS in water, soil, and biological samples [].

Toxicology and Environmental Fate Studies

  • Toxicology Research

    Given concerns about potential health risks associated with PFAS exposure, HFBA is being investigated to understand its toxicological properties. These studies examine how HFBA interacts with living organisms and potential negative effects [].

  • Environmental Fate Studies

    Scientists are studying how HFBA behaves in the environment. This research focuses on factors like persistence, degradation, and potential for bioaccumulation in plants and animals [].

Origin and Significance:

PFBA is not naturally occurring but is produced commercially through electrofluorination of butyryl fluoride []. It holds importance in research due to its unique properties, including high stability, strong acidity, and high volatility. These properties make it a valuable:

  • Chromatographic reagent: In high-performance liquid chromatography (HPLC) for separating and analyzing various compounds [].
  • Solvent: Particularly for fluorinated materials due to its high solubility for them [].

Molecular Structure Analysis

PFBA has a linear molecular structure with a perfluorinated carbon chain (CF₃CF₂CF₂) bonded to a carboxylic acid group (COOH). The key features include:

  • Perfluorination: All hydrogen atoms on the carbon chain are replaced with fluorine atoms, significantly impacting its physical and chemical properties [].
  • Strong C-F bonds: Due to the high electronegativity of fluorine, the C-F bonds are very strong, leading to high stability and resistance to degradation.
  • Carboxylic acid group: The COOH group provides acidity and allows PFBA to participate in various chemical reactions.

Chemical Reactions Analysis

Synthesis:

PFBA is commercially synthesized through electrofluorination of butyryl fluoride (CH₃CH₂CH₂COF) according to the following equation []:

CH₃CH₂CH₂COF + 7HF → C₃F₇CO₂H + H₂

Other Relevant Reactions:

  • Neutralization: PFBA reacts with bases to form salts, for example:

C₃F₇CO₂H + NaOH → C₃F₇CO₂Na + H₂O (Sodium perfluorobutyrate)

  • Degradation: While generally stable, PFBA can undergo degradation under extreme conditions like incineration, potentially forming toxic byproducts.

Physical And Chemical Properties Analysis

  • Melting point: -17.5 °C []
  • Boiling point: 121 °C []
  • Density: 1.645 g/cm³ []
  • Solubility: High in water and many organic solvents []
  • Acidity: pKa ≈ 1 (highly acidic) []
  • Stability: Thermally and chemically stable under most conditions []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

213.99

Boiling Point

121.0 °C

Appearance

Solid powder

Melting Point

-17.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12VHZ8L29I

Related CAS

2218-54-4 (hydrochloride salt)
3794-64-7 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 168 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 167 of 168 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (71.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

6.37 mmHg

Pictograms

Corrosive

Other CAS

375-22-4

Wikipedia

Perfluorobutyric acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-: ACTIVE

Dates

Modify: 2023-08-15
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3: Seiler N, Werner G, Fischer HA, von Bernd Knötgen M, Hinz H. [Relationships between polyamines and nucleic acids. I. Influence of food deprivation, phenobarbital and perfluorobutyric acid on the nucleic acid, spermine and spermidine content of mouse liver]. Hoppe Seylers Z Physiol Chem. 1969 Jun;350(6):676-82. German. PubMed PMID: 5799706.
4: Xie W, Qin X, Teraoka I, Gross RA. Comparison of retention behavior of oligolysine and oligoarginine in ion-pairing chromatography using heptafluorobutyric acid. Anal Bioanal Chem. 2013 Dec;405(30):9739-46. doi: 10.1007/s00216-013-7397-9. Epub 2013 Oct 10. PubMed PMID: 24114467.
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